molecular formula C9H4ClN3O4 B1364008 8-Chloro-5,7-dinitroquinoline CAS No. 33497-91-5

8-Chloro-5,7-dinitroquinoline

Cat. No.: B1364008
CAS No.: 33497-91-5
M. Wt: 253.6 g/mol
InChI Key: HDKHHBYBTWVTSI-UHFFFAOYSA-N
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Description

8-Chloro-5,7-dinitroquinoline is a chemical compound with the molecular formula C9H4ClN3O4. It is a derivative of quinoline, characterized by the presence of chlorine and nitro groups at specific positions on the quinoline ring.

Mechanism of Action

Target of Action

8-Chloro-5,7-dinitroquinoline is a nitroquinoline derivative, which are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The structures based on the quinoline framework stand out . They have relatively been little studied, and they are also used as medicines .

Mode of Action

The mode of action of this compound involves several reactions. For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction . The reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . 8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo [3,4- f ]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively . In contrast to the addition of the iminium cation in the Mannich condensation, the addition reactions of azomethine ylides proceed with elimination of the nitro group in the intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of polynuclear heterocyclic compounds . The target structures are formed by addition, substitution, as well as rearrangement reactions .

Pharmacokinetics

It’s known that 3-(5,7-dinitroquinolin-8-yl)pentane-2,4-dione, 5-(5,7-dinitroquinolin-8-yl)pyrimidine-2,4,6-trione, and 5-(5,7-dinitroquinolin-8-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione cesium salts have been synthesized by a simple and efficient procedure via c-arylation of the corresponding β-dicarbonyl compounds with this compound .

Result of Action

The result of the action of this compound is the formation of various compounds. For example, as a result of the substitution of chlorine in this compound by the action of sodium azide, the resulting 8-azido-5,7-dinitroquinoline was converted into regioisomeric 5-nitro-7,8-furoxanoquinolines upon heating under reflux in AcOH .

Action Environment

The action environment can influence the efficacy and stability of this compound. For instance, the reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . This suggests that the pH of the environment can influence the reaction.

Biochemical Analysis

Biochemical Properties

8-Chloro-5,7-dinitroquinoline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo C-arylation reactions with β-dicarbonyl compounds, leading to the formation of various derivatives

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can enter into double Mannich reactions, forming complex heterocyclic structures that may impact cellular activities . These interactions can alter the normal functioning of cells, leading to various biochemical outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an electrophile, forming adducts with nucleophiles and participating in cycloaddition reactions . These molecular interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable derivatives through C-arylation reactions, which may have prolonged biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. Research has indicated that the compound’s reactivity with β-dicarbonyl compounds can lead to the formation of various derivatives, which may have different biological activities . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo C-arylation reactions with β-dicarbonyl compounds highlights its role in metabolic processes . These interactions can affect the overall metabolic balance within cells, leading to various biochemical outcomes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can form stable derivatives, which may influence its distribution within biological systems . Understanding these interactions is essential for determining the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Research has indicated that the compound can form complex heterocyclic structures, which may influence its subcellular localization and biological activity . These interactions are crucial for understanding the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloro-5,7-dinitroquinoline can be synthesized through the nitration of 8-chloroquinoline. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 7 positions of the quinoline ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-5,7-dinitroquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

8-chloro-5,7-dinitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKHHBYBTWVTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385157
Record name 8-chloro-5,7-dinitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33497-91-5
Record name 8-chloro-5,7-dinitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 8-Chloro-5,7-dinitroquinoline interesting for chemical synthesis?

A1: this compound is a valuable building block in organic synthesis. It readily reacts with β-dicarbonyl compounds []. This reactivity makes it a useful precursor for synthesizing more complex molecules, particularly those containing the quinoline structure.

Q2: What is known about the structures of compounds derived from this compound?

A2: While the provided abstracts lack specific structural data for this compound derivatives, research indicates the formation of "autocomplexes" with interesting spectral properties when reacting with certain compounds []. Additionally, studies demonstrate the ability of structurally similar compounds to form spiro-σ-complexes [], suggesting that this compound derivatives could exhibit similar complexation behavior.

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